molecular formula C18H18Cl2O4 B10957866 Cyclohexyl 5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxylate

Cyclohexyl 5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxylate

Cat. No.: B10957866
M. Wt: 369.2 g/mol
InChI Key: VFXDPKMXOZNPRB-UHFFFAOYSA-N
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Description

Cyclohexyl 5-[(2,5-dichlorophenoxy)methyl]-2-furoate is a chemical compound with the molecular formula C18H18Cl2O4 and a molecular weight of 369.24 g/mol This compound is characterized by its unique structure, which includes a cyclohexyl group, a furoate ester, and a dichlorophenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexyl 5-[(2,5-dichlorophenoxy)methyl]-2-furoate typically involves the esterification of 5-[(2,5-dichlorophenoxy)methyl]-2-furoic acid with cyclohexanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 5-[(2,5-dichlorophenoxy)methyl]-2-furoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclohexyl 5-[(2,5-dichlorophenoxy)methyl]-2-furoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclohexyl 5-[(2,5-dichlorophenoxy)methyl]-2-furoate involves its interaction with specific molecular targets. The dichlorophenoxy moiety can bind to certain receptors or enzymes, modulating their activity. The furoate ester group may also play a role in the compound’s bioactivity by facilitating its transport across cell membranes .

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexyl 5-[(2,4-dichlorophenoxy)methyl]-2-furoate
  • Cyclohexyl 5-[(2,6-dichlorophenoxy)methyl]-2-furoate
  • Cyclohexyl 5-[(3,5-dichlorophenoxy)methyl]-2-furoate

Uniqueness

Cyclohexyl 5-[(2,5-dichlorophenoxy)methyl]-2-furoate is unique due to the specific positioning of the chlorine atoms on the phenoxy ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different biological activities and chemical properties compared to its analogs .

Properties

Molecular Formula

C18H18Cl2O4

Molecular Weight

369.2 g/mol

IUPAC Name

cyclohexyl 5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxylate

InChI

InChI=1S/C18H18Cl2O4/c19-12-6-8-15(20)17(10-12)22-11-14-7-9-16(23-14)18(21)24-13-4-2-1-3-5-13/h6-10,13H,1-5,11H2

InChI Key

VFXDPKMXOZNPRB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC(=O)C2=CC=C(O2)COC3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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